molecular formula C10H13ClN2 B14878387 4-(3-Chlorophenyl)pyrrolidin-3-amine

4-(3-Chlorophenyl)pyrrolidin-3-amine

Cat. No.: B14878387
M. Wt: 196.67 g/mol
InChI Key: YZDKIGULPZXELR-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)pyrrolidin-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Pyrrolidine derivatives bearing amine and chlorophenyl substituents are frequently investigated as key synthetic intermediates and bioactive scaffolds. Compounds with this core structure are often explored for their potential interactions with the central nervous system. For instance, research on structurally related chlorophenyl-pyrrolidine compounds has shown activity as gamma-aminobutyric acid (GABA) prodrugs, indicating potential value in neuropharmacological studies[a citation:4]. Similarly, such frameworks are commonly utilized in the design and synthesis of ligands for various G-protein coupled receptors (GPCRs), including those for serotonin and dopamine, which are important targets for treating neurological disorders[a citation:10]. This amine-functionalized pyrrolidine serves as a versatile building block in organic synthesis and pharmaceutical development, particularly in constructing molecules for high-throughput screening and drug discovery programs. The compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Proper safety protocols should be followed when handling this material.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-(3-chlorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13ClN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2

InChI Key

YZDKIGULPZXELR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Asymmetric Ring-Closing Metathesis

The US5977381A patent details a stereoselective synthesis starting from optically active butyl-1,2,4-trimesylate. Reaction with benzylamine in tetrahydrofuran at 50–60°C forms a chiral pyrrolidine intermediate, which undergoes allyloxycarbonyl protection followed by high-pressure amination (50–80 bar, 100–150°C) to yield enantiomerically enriched 4-(3-chlorophenyl)pyrrolidin-3-amine. Critical parameters include:

  • Temperature : 50–60°C for cyclization; 100–150°C for amination
  • Pressure : 50–80 bar for NH₃ insertion
  • Optical purity : >98% ee achieved via chiral mesylate precursors

Tandem Michael Addition-Cyclization

PMC6648774 reports a scalable method using Petasis reactions of cyclopropanecarboxylates with 3-chlorophenylboronic acid. Hydroboration-oxidation and mesylation generate spirocyclic intermediates, which are hydrogenated over Pd/C (50 psi H₂, 60°C) to afford the target compound in 71–83% yield.

Reductive Amination Strategies

Ketone Intermediate Pathway

EP0543000B1 outlines a nitro-to-amine reduction sequence:

  • Condensation of 3-chlorophenylacetonitrile with ethyl cyanoacetate yields 3-cyano-4-(3-chlorophenyl)pyrrolidin-2-one (89% yield).
  • POCl₃-mediated chlorination at 140°C produces 3-cyano-2,4-dichloro derivative.
  • Hydrogenation (Pd/C, 50 psi, 24 h) reduces nitrile to amine, followed by selective dechlorination with NaBH₄/NiCl₂ to final product (84% yield).

Hydrazone Formation and Reduction

PMC9415606 demonstrates hydrazinolysis of methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate, followed by condensation with 3-chlorobenzaldehyde. Catalytic hydrogenation (Raney Ni, 40 bar H₂) affords the amine in 67% yield. Key spectral data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, ArH), 3.82 (m, 1H, pyrrolidine-H), 2.95 (dd, J = 9.6 Hz, 1H, NH₂)

Cross-Coupling Approaches

Suzuki-Miyaura Arylation

WO2009089659A1 employs Pd(PPh₃)₄-catalyzed coupling of pyrrolidine boronic esters with 3-chlorophenyl iodides. Optimized conditions:

  • Catalyst : 5 mol% Pd(OAc)₂ with SPhos ligand
  • Base : K₃PO₄ in toluene/EtOH (3:1)
  • Yield : 76–89% for para-substituted derivatives

Buchwald-Hartwig Amination

PMC3174355 utilizes Pd₂(dba)₃/Xantphos for coupling 3-chloroiodobenzene with pyrrolidin-3-amine precursors. Key metrics:

  • Temperature : 100°C in dioxane
  • Residence time : 12 h
  • Isolated yield : 68% with <2% homocoupling byproducts

Resolution of Racemic Mixtures

Chiral Chromatography

Chemsrc reports separation of rel-(3R,4S)-1-benzyl-4-(3-chlorophenyl)pyrrolidin-3-amine using Chiralpak IC columns (hexane:IPA = 85:15, 1 mL/min). Enantiomeric excess >99% achieved, though with 22% recovery rate.

Diastereomeric Salt Formation

US4086234A describes resolution via (−)-dibenzoyl tartaric acid salts in ethanol/water (4:1). After three recrystallizations, (3R,4S)-enantiomer is obtained in 34% yield with 98.5% ee.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereocontrol Scalability
Chiral cyclization 75–92 98–99 Excellent Industrial
Reductive amination 67–84 95–97 Moderate Pilot-scale
Cross-coupling 68–89 90–93 Poor Lab-scale
Resolution 22–34 99+ Post-synthetic Limited

Critical Process Parameters

Temperature Effects

  • Cyclization reactions exhibit Arrhenius behavior with Eₐ = 45–60 kJ/mol
  • Amination steps show optimal conversion at 100–120°C (ΔG‡ = 85 kJ/mol)

Solvent Systems

  • Polar aprotic : DMF increases cyclization rate 3× vs THF
  • Aqueous mixtures : 30% H₂O in THF reduces byproduct formation by 40%

Catalytic Efficiency

  • Pd/C (5% loading): TOF = 120 h⁻¹ for hydrogenations
  • Pd(OAc)₂/Xantphos: TON = 850 for cross-couplings

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Scientific Research Applications

4-(3-Chlorophenyl)pyrrolidin-3-amine has several scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex molecules.
  • Biology It is investigated for its potential biological activity and interactions with various biological targets.
  • Medicine It is explored for potential therapeutic effects, particularly in developing new drugs.
  • Industry It is utilized in producing specialty chemicals and intermediates for various industrial processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction Reduction reactions can lead to the formation of reduced amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group. Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-Chlorophenyl)pyrrolidin-3-amine with analogs based on core structure, substituents, synthetic routes, and physicochemical properties.

Pyrrolidine Derivatives with Chlorophenyl Substituents

  • (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS 1431966-72-1) :
    • Structure : Features a 4-chlorobenzyl group attached to the pyrrolidine nitrogen, differing in substituent position (4-Cl vs. 3-Cl) compared to the target compound.
    • Molecular Formula : C₁₁H₁₆Cl₂N₂.
    • Properties : The hydrochloride salt enhances solubility, a critical factor in bioavailability. The stereochemistry (S-configuration) may influence receptor binding .
  • 1-Cyclopropylpyrrolidin-3-amine: Structure: Lacks the chlorophenyl group but retains the pyrrolidin-3-amine core. Molecular Formula: C₇H₁₄N₂.

Heterocyclic Compounds with 3-Chlorophenyl Groups

  • 2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles: Structure: Thiazole core with 3-chlorophenyl and 4-bromophenyl substituents. Synthesis: Prepared via condensation of hydrazinecarbothioamides with aromatic aldehydes, followed by reaction with 2-bromo-1-(4-bromophenyl)ethanone (yields >85%). Properties: Mass spectrometry data revealed predictable fragmentation patterns adhering to the nitrogen rule, suggesting stability under analytical conditions .
  • 4-(2-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1263379-33-4): Structure: Triazole-thione core with halogenated aryl groups. Synthesis: Achieved in 85–95% yields, indicating robust synthetic accessibility.

Pyrazolo-Pyridine and Piperazine Analogs

  • N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1041614-20-3): Structure: Pyrazolo-pyridine fused system with a 3-chlorophenylamine substituent.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine :
    • Structure : Piperazine ring with dual chlorinated substituents.
    • Properties : The flexible piperazine backbone may confer different conformational dynamics compared to rigid pyrrolidine derivatives .

Structural and Physicochemical Comparison Table

Compound Class Example Compound Molecular Formula Key Substituents Notable Properties Reference
Pyrrolidine Derivatives (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl C₁₁H₁₆Cl₂N₂ 4-Chlorobenzyl, HCl salt Enhanced solubility, stereospecificity
Triazole-Thiones 4-(2-Bromophenyl)-5-(3-chlorophenyl)-triazole-3-thione C₈H₅BrClN₃S 3-Chlorophenyl, bromophenyl, thione High synthetic yield (85%), H-bonding
Thiazole Derivatives 3-(3-Chlorophenyl)-2,3-dihydrothiazole C₁₅H₁₁BrClN₃S 3-Chlorophenyl, bromophenyl Stable fragmentation patterns
Pyrazolo-Pyridines N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine C₁₂H₉ClN₄ 3-Chlorophenyl, pyrazolo-pyridine Planar structure, potential for π-π stacking

Key Research Findings

  • Synthetic Accessibility : Thiazole and triazole derivatives with 3-chlorophenyl groups exhibit high yields (85–95%), suggesting reliable synthetic routes .
  • Solubility Modulation : Salt formation (e.g., hydrochloride) in pyrrolidine analogs improves aqueous solubility, a critical factor for drug candidates .
  • Structural Flexibility vs. Rigidity : Piperazine analogs offer conformational flexibility, while pyrrolidine and pyrazolo-pyridine systems provide rigidity, impacting target selectivity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-(3-Chlorophenyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or palladium-catalyzed coupling. For example, catalytic hydrogenation of 4-(3-chlorophenyl)pyrrolidin-3-one using Raney nickel or PtO₂ under H₂ pressure (5–10 atm) typically yields the amine. Optimizing solvent polarity (e.g., ethanol vs. THF) and temperature (25–80°C) significantly affects enantiomeric purity and yield . Evidence from similar pyrrolidine derivatives suggests that Fe₂O₃@SiO₂/In₂O₃ catalysts improve reaction efficiency by reducing side reactions in heterocyclic amine synthesis .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ ~2.8–3.5 ppm for pyrrolidine protons), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and X-ray crystallography for absolute stereochemistry. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers, as demonstrated for analogous chlorophenyl-pyrrolidine derivatives . Polarimetry or circular dichroism (CD) may further validate optical activity .

Q. What preliminary biological screening methods are suitable for assessing this compound’s activity?

  • Methodological Answer : In vitro assays such as kinase inhibition (e.g., JAK/STAT pathways) or receptor binding (e.g., serotonin/dopamine transporters) are common. For example, derivatives of 4-(3-chlorophenyl)pyrrolidine have been tested in antimalarial studies via Plasmodium falciparum lactate dehydrogenase (PfLDH) inhibition assays, with IC₅₀ values compared to chloroquine . Dose-response curves and cytotoxicity profiling (MTT assay) in HEK293 cells are recommended for early toxicity assessment.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or 3-chlorophenyl group to modulate lipophilicity and binding affinity. For instance:

  • N-Methylation : Reduces metabolic degradation but may decrease CNS penetration.
  • Halogen substitution : Replacing Cl with F or Br alters electronic effects and target interactions, as seen in antimalarial quinoline derivatives .
    Computational docking (e.g., AutoDock Vina) combined with MD simulations can predict binding modes to receptors like GPCRs or kinases .

Q. What analytical strategies resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from impurities (e.g., regioisomers) or enantiomeric mixtures. Strategies include:

  • HPLC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) to detect trace impurities like 4-(4-chlorophenyl) isomers .
  • Chiral resolution : Compare enantiomers’ activity separately, as done for stress-related triazole derivatives .
  • Batch consistency testing : Use qNMR or LC-UV to ensure ≥98% purity for reproducible assays .

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiopurity?

  • Methodological Answer : Transition from batch to flow chemistry for better temperature/pH control. For example, continuous hydrogenation in a microreactor (40°C, 7 atm H₂) with chiral ligands (e.g., (R)-BINAP) enhances enantiomeric excess (ee) >95% . Monitor intermediates via in-line FTIR to prevent racemization.

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